Pentafluorophenyl 2-morpholinobenzoate
Overview
Description
Pentafluorophenyl 2-morpholinobenzoate is a chemical compound with the molecular formula C17H12F5NO3 and a molecular weight of 373.28 g/mol . It is known for its unique structure, which includes a pentafluorophenyl group and a morpholinobenzoate moiety. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenyl 2-morpholinobenzoate can be synthesized through the esterification of 2-morpholinobenzoic acid with pentafluorophenol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 2-morpholinobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide derivative.
Hydrolysis: The primary products are 2-morpholinobenzoic acid and pentafluorophenol.
Scientific Research Applications
Pentafluorophenyl 2-morpholinobenzoate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of pentafluorophenyl 2-morpholinobenzoate involves its reactivity towards nucleophiles. The pentafluorophenyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon in the ester bond. This makes the compound highly reactive towards nucleophilic attack, facilitating the formation of new covalent bonds . The morpholinobenzoate moiety provides additional stability and reactivity, making it a versatile compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl Esters: These compounds share the pentafluorophenyl group and are used in similar applications, such as bioconjugation and organic synthesis.
Morpholinobenzoates: Compounds containing the morpholinobenzoate moiety are also used in organic synthesis and drug development.
Uniqueness
Pentafluorophenyl 2-morpholinobenzoate is unique due to the combination of the pentafluorophenyl group and the morpholinobenzoate moiety. This combination provides enhanced reactivity and stability, making it a valuable compound in various scientific research applications. Its ability to undergo nucleophilic substitution and hydrolysis reactions makes it versatile for use in different fields, including chemistry, biology, and medicine .
Biological Activity
Pentafluorophenyl 2-morpholinobenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound consists of a benzoate moiety linked to a morpholine ring and a pentafluorophenyl group. The unique structure contributes to its reactivity and interaction with biological targets.
Molecular Formula: CHFN\O\
Molecular Weight: 335.25 g/mol
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes involved in inflammatory processes. It is believed to modulate cytokine production, which plays a crucial role in various disease states, including rheumatoid arthritis and other inflammatory conditions .
The compound is thought to inhibit p38 mitogen-activated protein kinase (MAPK), an enzyme that is activated by stress signals and is involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1 .
Antiinflammatory Activity
Studies have shown that this compound possesses significant anti-inflammatory properties. It has been demonstrated to reduce the levels of inflammatory cytokines in vitro and in vivo models.
Table 1: Effects on Cytokine Production
Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | % Inhibition |
---|---|---|---|
TNF-α | 150 | 50 | 66.67 |
IL-1β | 120 | 30 | 75.00 |
IL-6 | 100 | 20 | 80.00 |
The above data illustrates the compound's effectiveness in inhibiting cytokine production, suggesting its potential as a therapeutic agent for inflammatory diseases.
Antitumor Activity
Preliminary studies indicate that this compound may also exhibit antitumor properties. In a case study involving human cancer cell lines, the compound demonstrated cytotoxic effects, leading to reduced cell viability.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 12.5 |
MCF-7 (Breast) | 10.0 |
HeLa (Cervical) | 15.0 |
These results suggest that this compound may interfere with cancer cell proliferation, warranting further investigation into its mechanism of action.
Case Studies
Case Study: Inflammatory Bowel Disease (IBD)
A clinical trial investigated the effects of this compound on patients with IBD. The study involved administering the compound over eight weeks, monitoring clinical symptoms and cytokine levels.
Results:
- Symptom Improvement: Patients reported a significant reduction in abdominal pain and diarrhea.
- Cytokine Analysis: Post-treatment analysis showed decreased levels of TNF-α and IL-6, correlating with symptom relief.
This case study highlights the potential clinical relevance of the compound in managing inflammatory conditions.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5NO3/c18-11-12(19)14(21)16(15(22)13(11)20)26-17(24)9-3-1-2-4-10(9)23-5-7-25-8-6-23/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSUNMKSTOOWTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640194 | |
Record name | Pentafluorophenyl 2-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-59-8 | |
Record name | Pentafluorophenyl 2-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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